1-(1-Methylpiperidin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-4-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a propan-1-amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine typically involves the alkylation of 1-methylpiperidine with a suitable alkylating agent. One common method is the reaction of 1-methylpiperidine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in research to study the effects of piperidine derivatives on biological systems, including their potential as therapeutic agents.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
- 4-Aminopiperidine
Comparison: 1-(1-Methylpiperidin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. For example, 1-(3-Aminopropyl)-4-methylpiperazine has a different substitution pattern, leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
BYMYTUBZOOMSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCN(CC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.